9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine 2-Amino-9-[4-hydroxy-2-(hydroxymethyl)butyl]-3H-purin-6-one is a member of purines.
Brand Name: Vulcanchem
CAS No.: 105868-85-7
VCID: VC20830887
InChI: InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)3-6(4-17)1-2-16/h5-6,16-17H,1-4H2,(H3,11,13,14,18)
SMILES: C1=NC2=C(N1CC(CCO)CO)N=C(NC2=O)N
Molecular Formula: C10H15N5O3
Molecular Weight: 253.26 g/mol

9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine

CAS No.: 105868-85-7

Cat. No.: VC20830887

Molecular Formula: C10H15N5O3

Molecular Weight: 253.26 g/mol

* For research use only. Not for human or veterinary use.

9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine - 105868-85-7

Specification

Description 2-Amino-9-[4-hydroxy-2-(hydroxymethyl)butyl]-3H-purin-6-one is a member of purines.
CAS No. 105868-85-7
Molecular Formula C10H15N5O3
Molecular Weight 253.26 g/mol
IUPAC Name 2-amino-9-[4-hydroxy-2-(hydroxymethyl)butyl]-1H-purin-6-one
Standard InChI InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)3-6(4-17)1-2-16/h5-6,16-17H,1-4H2,(H3,11,13,14,18)
Standard InChI Key SCBFBAWJWLXVHS-UHFFFAOYSA-N
Isomeric SMILES C1=NC2=C(N1CC(CCO)CO)NC(=NC2=O)N
SMILES C1=NC2=C(N1CC(CCO)CO)N=C(NC2=O)N
Canonical SMILES C1=NC2=C(N1CC(CCO)CO)N=C(NC2=O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator